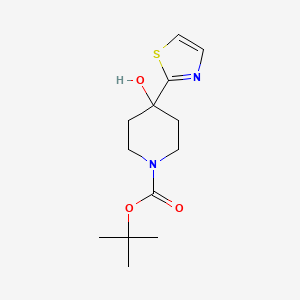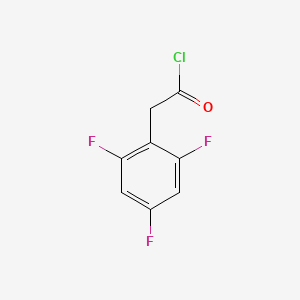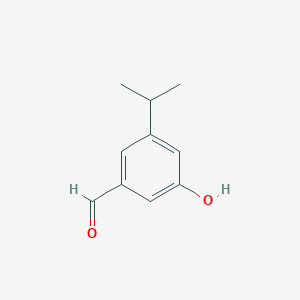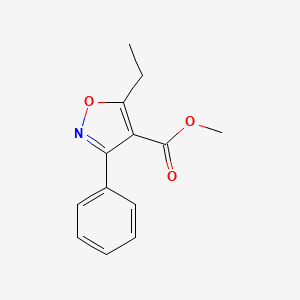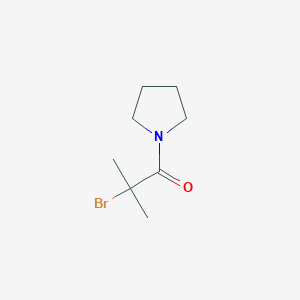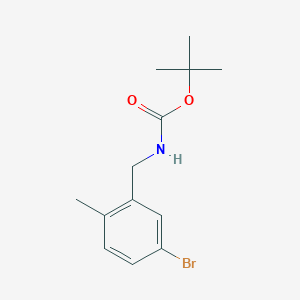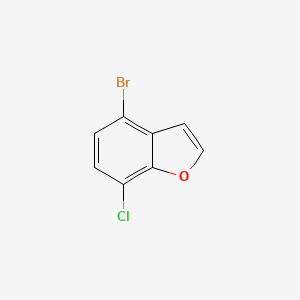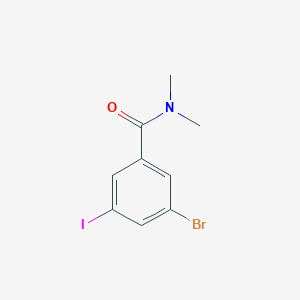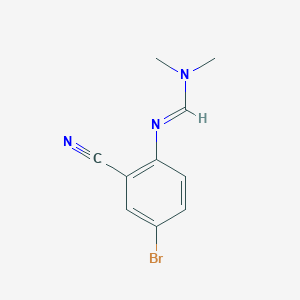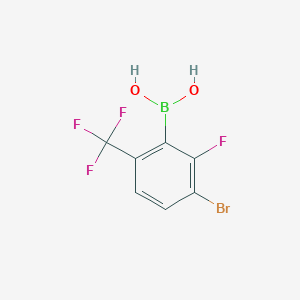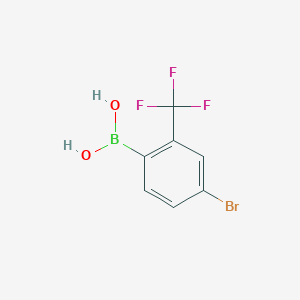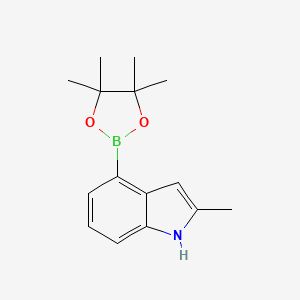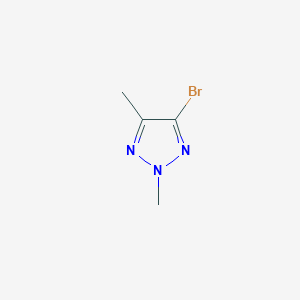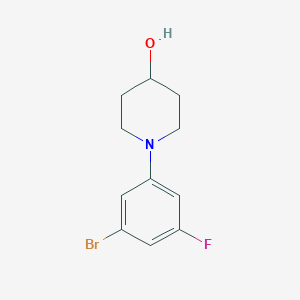
1-(3-Bromo-5-fluorophenyl)piperidin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorophenyl)piperidin-4-ol” consists of a piperidine ring attached to a phenyl ring, which is substituted with bromine and fluorine atoms . The exact positions of these substituents can be determined by the numbering in the compound’s name.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET) imaging, demonstrating the utility of halogenated phenylpiperidines in neuroimaging studies (R. Katoch-Rouse & A. Horti, 2003).
- Development of highly selective and potentially CNS-active alpha 1-adrenoceptor antagonists from 5-heteroaryl-substituted analogues of sertindole, highlighting the pharmacological relevance of structurally similar compounds (T. Balle et al., 2003).
- Enantiomeric resolution and simulation studies of bromo-substituted piperidine derivatives, showing the importance of stereochemistry in the biological activity and synthesis of such compounds (I. Ali et al., 2016).
Biological and Pharmacological Applications
- Discovery of spiro-piperidin-4-ones with significant antimycobacterial activity, illustrating the therapeutic potential of piperidine derivatives in infectious disease treatment (R. Kumar et al., 2008).
- Synthesis of novel derivatives for selective, potent, and orally active agonists at 5-HT1A receptors, indicating the utility of fluorophenylpiperidines in developing treatments for psychiatric disorders (B. Vacher et al., 1999).
properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-10(6-8)14-3-1-11(15)2-4-14/h5-7,11,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVHZIAJTALKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)
